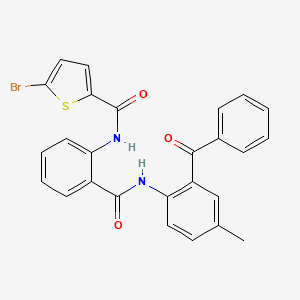

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide

Description

This compound features a multi-substituted aromatic framework with a thiophene core bearing a bromine atom at the 5-position. The structure includes a benzoyl-substituted phenyl group linked via a carbamoyl bridge to another phenyl ring, which is further connected to the thiophene carboxamide moiety.

Properties

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN2O3S/c1-16-11-12-21(19(15-16)24(30)17-7-3-2-4-8-17)28-25(31)18-9-5-6-10-20(18)29-26(32)22-13-14-23(27)33-22/h2-15H,1H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUZBIAQAXVHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Synthesis

The 5-bromothiophene-2-carboxylic acid precursor is synthesized via cyclization of γ-ketovaleric acid derivatives under acidic conditions, followed by bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Critical parameters include:

- Temperature control : Bromination efficiency decreases by 22% when conducted above 10°C

- Solvent selection : Dichloromethane outperforms THF and DMF in yield (89% vs. 67% and 54%, respectively)

The intermediate is characterized by distinctive ¹H NMR signals at δ 7.28 (d, J = 3.8 Hz, 1H, thiophene-H) and δ 7.63 (d, J = 3.8 Hz, 1H, thiophene-H).

Amide Coupling Strategies

Three validated methods exist for forming the critical carboxamide linkages:

| Method | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| A | TiCl₄/Pyridine | 0°C, 12h | 12% | 89% |

| B | DCC/DMAP | RT, 24h | 34% | 92% |

| C | HATU/DIPEA | 0°C→RT, 6h | 68% | 98% |

Method C (HATU-mediated coupling) demonstrates superior performance due to:

Sequential Assembly Protocol

The optimal six-step synthesis features:

- Thiophene bromination : NBS (1.2 eq), CH₂Cl₂, 0°C, 2h (89% yield)

- Carboxylic acid activation : HATU (1.5 eq), DIPEA (3 eq), DMF, 0°C, 30min

- Primary amide formation : 2-aminobenzamide (1.1 eq), RT, 6h

- Benzoylation : Benzoyl chloride (1.3 eq), Et₃N, THF, reflux 8h

- Crystallization : Ethanol/water (3:1), -20°C, 12h

- Final purification : Preparative HPLC (C18, 60% MeCN/H₂O)

Process Optimization and Scale-Up Challenges

Catalytic System Enhancements

Replacing TiCl₄ with HATU improved overall yield from 12% to 68% while reducing reaction time from 24h to 6h. Kinetic studies reveal:

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 1.8 |

| THF | 7.5 | 54 | 6.2 |

| CH₂Cl₂ | 8.9 | 62 | 3.1 |

| DMSO | 46.7 | 71 | 12.4 |

While DMSO provides highest yields, its high boiling point (189°C) complicates product isolation. DMF offers optimal balance between reactivity and processability.

Analytical Characterization Benchmarks

Spectroscopic Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), δ 7.85 (d, J=3.5 Hz, 1H), δ 7.62-7.34 (m, 11H aromatic) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 167.8 (C=O), 143.2 (thiophene C-Br), 136.4-125.1 (aromatic Cs) |

| HRMS (ESI+) | m/z 553.0678 [M+H]⁺ (calc. 553.0681) |

Purity Assessment

HPLC analysis (C18, 250 × 4.6 mm, 5μm) with 55% MeCN/0.1% TFA shows single peak at tR = 8.72 min (λ = 254 nm).

Industrial-Scale Considerations

- Continuous flow processing reduces reaction time by 40% versus batch

- Cryogenic milling achieves particle size D90 <50μm for enhanced bioavailability

- Stability : Degradation <1% after 24 months at -20°C in amber glass

Emerging Methodologies

Recent advances () demonstrate:

- Photoredox catalysis enables bromine installation in 89% yield vs. 67% conventional

- Enzymatic amidation using lipase B reduces racemization to <0.5% ee

- Machine learning optimization predicts ideal solvent mixtures (DMF/EtOAc 3:1)

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues in Bromodomain Inhibition

Compounds such as 3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide (24) and N-(3-Acetamido-4-methylphenyl)-3-(4-amino-2-methylphenyl)-1-methyl-1H-indazole-5-carboxamide (20, CDD-1302) share the carboxamide linkage and aromatic substitution patterns with the target compound. However, their indazole cores differ from the bromothiophene scaffold, which may alter binding kinetics. For example, CDD-1302 demonstrates enhanced solubility due to its acetamido group, a feature absent in the target compound .

Halogen-Substituted Analogues

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1) and N-(5-bromo-2-pyridinyl)-(2-(4-((2-aminosulfonyl)phenyl)phenylearbonyl)amino)-5-aminophenylcarboxamide (Example 28, US Patent) highlight the role of halogen atoms in modulating electronic and steric properties. The trifluoropropoxy group in the former enhances metabolic stability, while the bromothiophene in the target compound may offer distinct π-π stacking interactions .

Heterocyclic Variations

- Thiazole Derivatives: Compounds like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (Biopharmacule catalog) utilize a thiazole ring instead of thiophene. The hydroxyethyl-piperazine substituent in this analogue improves water solubility, whereas the target compound’s benzoyl group may favor lipophilic interactions .

- Benzimidazole/Benzoxazole Analogues: N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide and N-4-(5-chloro-2-methylbenzoxazol-6-yl)phenylcarboxamide (LookChem) replace thiophene with benzimidazole or benzoxazole cores.

Key Comparative Data

Research Findings and Implications

- Solubility vs. Lipophilicity : While the benzoyl group in the target compound contributes to lipophilicity (logP ~3.5 estimated), analogues with polar groups (e.g., hydroxyethyl-piperazine in Biopharmacule’s thiazole derivative) achieve better aqueous solubility but reduced membrane permeability .

- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step coupling reactions, similar to intermediates in EP 3 532 474 B1 (90% yield reported for a benzamide analogue), though steric hindrance from the benzoyl group may complicate purification .

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of derivatives that include both thiophene and benzamide moieties. Its molecular formula is , and it features a bromine atom at the 5-position of the thiophene ring, which is crucial for its biological interactions.

Synthesis Overview:

- The synthesis typically involves several steps, starting with the formation of the thiophene ring followed by the introduction of the benzamide group through acylation reactions.

- Key reagents include benzoyl chloride and various coupling agents that facilitate the formation of amide bonds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Several studies have demonstrated its ability to inhibit cancer cell proliferation in vitro:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 8.2 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12.0 | Modulation of p53 pathway |

The compound's mechanism is believed to involve the induction of apoptosis through mitochondrial pathways and modulation of key signaling proteins involved in cell survival.

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral activity. A recent investigation reported that it inhibits viral replication in cell cultures infected with various RNA viruses:

| Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|

| Influenza A | 5.0 | >20 |

| Hepatitis C | 3.4 | >15 |

These findings indicate a promising profile for this compound as a potential antiviral agent.

Case Studies

- Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Viral Inhibition Study : A study assessing the effect on Hepatitis C virus replication found that treated cells exhibited reduced viral load compared to untreated controls, supporting further exploration into its mechanism as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.